molecular formula C11H13ClN4O3S B5690532 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide

カタログ番号 B5690532
分子量: 316.76 g/mol
InChIキー: LIOAXRJTZHELRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide, also known as Compound 1, is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme. PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity.

作用機序

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 acts as a competitive inhibitor of PTP1B. PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition leads to increased insulin and leptin sensitivity. This results in improved glucose homeostasis and insulin sensitivity. In addition, 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 has been shown to have a number of biochemical and physiological effects. It improves glucose homeostasis and insulin sensitivity by inhibiting PTP1B and activating the AMPK pathway. In addition, it has anti-inflammatory effects and improves lipid metabolism. These properties make 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 a potential therapeutic agent for the treatment of metabolic disorders such as obesity and type 2 diabetes.

実験室実験の利点と制限

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 has several advantages for lab experiments. It is a potent inhibitor of PTP1B and has been extensively studied in animal models of metabolic disorders. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, its high potency can make it difficult to determine the optimal concentration for in vitro experiments.

将来の方向性

There are several future directions for research on 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1. One area of interest is the development of more soluble analogs of 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 that can be used in a wider range of experiments. Another area of interest is the study of the long-term effects of 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 on glucose homeostasis and insulin sensitivity. Finally, the potential therapeutic use of 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 in the treatment of metabolic disorders such as obesity and type 2 diabetes should be further explored.

合成法

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol to form 4-chlorobenzenesulfonylethanol. This intermediate is then reacted with 5-methyl-1,3,4-oxadiazol-2-amine to yield 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1. The overall yield of this synthesis method is approximately 50%.

科学的研究の応用

4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 has been extensively studied in various scientific research applications. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. In addition, it has been shown to have anti-inflammatory effects and to improve lipid metabolism. These properties make 4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide 1 a potential therapeutic agent for the treatment of metabolic disorders such as obesity and type 2 diabetes.

特性

IUPAC Name

4-chloro-N-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O3S/c1-8-15-16-11(19-8)13-6-7-14-20(17,18)10-4-2-9(12)3-5-10/h2-5,14H,6-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOAXRJTZHELRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-YL)amino]ethyl}benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。